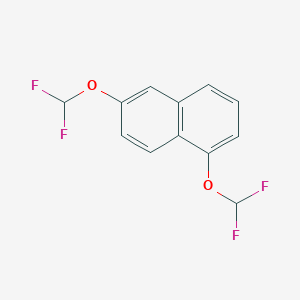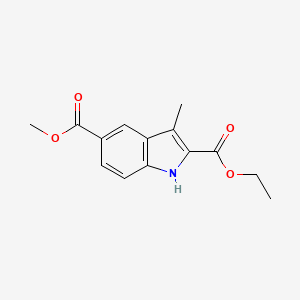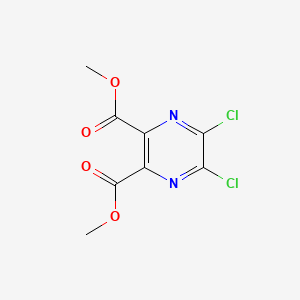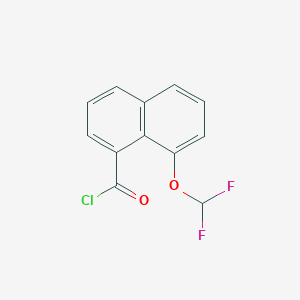
2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine: is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine typically involves the reaction of 2H-indazol-4-amine with 2-(Trimethylsilyl)ethoxymethyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trimethylsilyl group, which can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The indazole ring can participate in various oxidation and reduction reactions, leading to the formation of different derivatives.
Deprotection Reactions: The trimethylsilyl group can be removed under mild conditions using reagents like tetrabutylammonium fluoride or caesium fluoride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Deprotection: Tetrabutylammonium fluoride, caesium fluoride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the trimethylsilyl group yields the corresponding hydroxyl derivative.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various indazole derivatives, which are important in medicinal chemistry for developing new drugs .
Biology: In biological research, indazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the trimethylsilyl group can enhance the compound’s bioavailability and stability.
Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: In the chemical industry, the compound is used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine involves its interaction with specific molecular targets in biological systems. The indazole ring can bind to enzyme active sites, inhibiting their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound .
Comparison with Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a reagent for protecting hydroxyl groups.
Indazole Derivatives: A broad class of compounds with diverse biological activities.
Uniqueness: The uniqueness of 2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine lies in the combination of the indazole ring and the trimethylsilyl group. This combination enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable intermediate in both research and industrial applications.
Properties
CAS No. |
921600-51-3 |
|---|---|
Molecular Formula |
C13H21N3OSi |
Molecular Weight |
263.41 g/mol |
IUPAC Name |
2-(2-trimethylsilylethoxymethyl)indazol-4-amine |
InChI |
InChI=1S/C13H21N3OSi/c1-18(2,3)8-7-17-10-16-9-11-12(14)5-4-6-13(11)15-16/h4-6,9H,7-8,10,14H2,1-3H3 |
InChI Key |
UPKXYOCTXORDDA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C2C(=N1)C=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one](/img/structure/B11856391.png)

![1-Bromodibenzo[b,d]furan-4-amine](/img/structure/B11856418.png)








